![molecular formula C21H29N5O2S B4875227 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B4875227.png)
4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethylbenzenesulfonyl group and a pyrimidine ring substituted with a pyrrolidine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with the 2,4-dimethylbenzenesulfonyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized separately, often starting from a suitable pyrimidine precursor. The pyrimidine ring is then substituted with a pyrrolidine group through a nucleophilic substitution reaction.
Coupling of Intermediates: The final step involves coupling the piperazine and pyrimidine intermediates. This can be achieved through a condensation reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzenesulfonyl moiety.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and alkoxides, often in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the sulfonyl group can lead to the formation of a sulfide.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Research: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
作用機序
The mechanism of action of 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved would depend on the specific application of the compound.
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure but has a phenyl group instead of a 2,4-dimethylbenzenesulfonyl group.
4-[4-(2-Methoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine: This compound has a similar piperazine and pyrimidine structure but with different substituents.
Uniqueness
4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for developing new pharmaceuticals and materials.
特性
IUPAC Name |
4-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2S/c1-16-6-7-19(17(2)14-16)29(27,28)26-12-10-25(11-13-26)21-15-20(22-18(3)23-21)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJPSBBGFLRLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4875149.png)
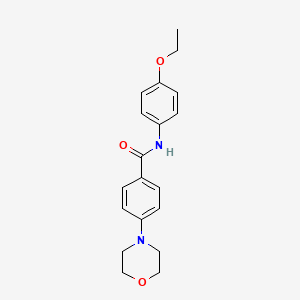
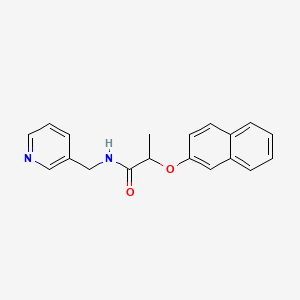
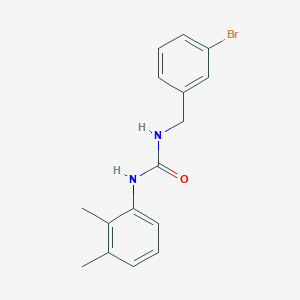
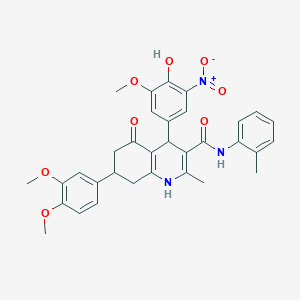
![ethyl 5-{[(dimethylamino)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4875179.png)
![2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4875183.png)
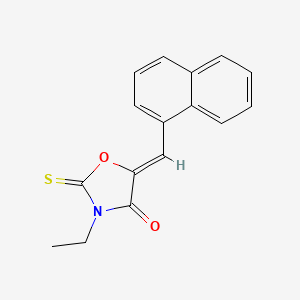
![1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B4875200.png)
![1,4-dimethyl-1H-pyrido[2,3-b]indole](/img/structure/B4875207.png)
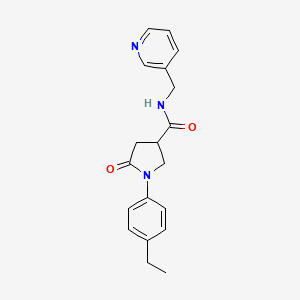
![N-[4-(MORPHOLINOSULFONYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4875221.png)
![1-benzyl-4-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4875237.png)
![N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA](/img/structure/B4875242.png)
